molecular formula C13H19ClN2O2 B118616 2-(4-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride CAS No. 143999-89-7

2-(4-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride

Cat. No.: B118616
CAS No.: 143999-89-7
M. Wt: 270.75 g/mol
InChI Key: DFPQGFYARWXEPW-UHFFFAOYSA-N
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Description

2-(4-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride is a chemical reagent of interest in medicinal chemistry for the development of novel therapeutic agents. The compound features a piperazine ring, a privileged scaffold in drug discovery known for contributing to pharmacological activity and favorable pharmacokinetic properties . Piperazine-based compounds are extensively investigated for anti-infective properties, with recent research highlighting their potential as multi-stage antiplasmodial agents against Plasmodium falciparum and as candidates to address infections from multi-resistant bacterial strains on the WHO ESKAPE pathogen list . This reagent serves as a versatile building block for the synthesis of more complex molecules, enabling structure-activity relationship (SAR) studies and the exploration of new chemical space in pharmaceutical research. It is intended for use in laboratory research only.

Properties

IUPAC Name

2-(4-methylphenoxy)-1-piperazin-1-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-11-2-4-12(5-3-11)17-10-13(16)15-8-6-14-7-9-15;/h2-5,14H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPQGFYARWXEPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590470
Record name 2-(4-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143999-89-7
Record name 2-(4-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 143999-89-7
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Preparation Methods

Chloroacetyl Chloride Activation

In a representative procedure, 4-methylphenol (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen atmosphere. Chloroacetyl chloride (1.2 equiv) is added dropwise at 0–5°C, followed by triethylamine (1.5 equiv) to neutralize HCl byproducts. The reaction proceeds at room temperature for 6–8 hours, yielding 2-chloro-1-(4-methylphenoxy)ethan-1-one with >85% purity. Excess reagents are removed via vacuum distillation, and the crude product is recrystallized from hexane/ethyl acetate (3:1 v/v).

Piperazine Coupling

The chloro intermediate is reacted with piperazine (1.1 equiv) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Potassium carbonate (2.0 equiv) is employed as a base to deprotonate piperazine, enhancing nucleophilicity. The reaction is heated to 80–90°C for 12–15 hours, achieving conversions >90%. Post-reaction, the mixture is filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure. The residual oil is purified via silica gel chromatography (eluent: methanol/dichloromethane 1:9) to isolate 2-(4-methylphenoxy)-1-(piperazin-1-yl)ethan-1-one.

Alternative Pathways: Condensation with Activated Esters

To circumvent stability issues with chloroacetyl intermediates, activated esters such as pentafluorophenyl or N-hydroxysuccinimide (NHS) esters are utilized. These derivatives improve reaction efficiency under milder conditions.

NHS Ester Methodology

4-Methylphenoxyacetic acid is converted to its NHS ester using N,N′-dicyclohexylcarbodiimide (DCC) and NHS in tetrahydrofuran (THF). The ester is then reacted with piperazine (1.05 equiv) in THF at 25°C for 4 hours, yielding the target compound without requiring elevated temperatures. This method reduces side products like N-alkylated piperazine derivatives, achieving 88–92% yields.

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt for improved stability and bioavailability.

Gas Purging Method

A solution of 2-(4-methylphenoxy)-1-(piperazin-1-yl)ethan-1-one in acetone is cooled to 0–5°C. Hydrogen chloride gas is purged through the solution until pH ≤ 2.0, inducing precipitation. The solid is filtered, washed with cold acetone, and dried under vacuum to yield the hydrochloride salt. This method produces monohydrate crystals with 99.5% purity (HPLC).

Acidic Solvent Crystallization

Alternatively, the free base is dissolved in isopropyl alcohol saturated with HCl gas. The solution is heated to 75–80°C, treated with activated carbon, and filtered. Slow cooling to 15°C yields needle-shaped crystals, which are isolated by filtration and dried.

Optimization and Challenges

Solvent and Temperature Effects

ParameterConditionsYield (%)Purity (%)
DMF, 90°C, 12 hrsPiperazine coupling9298
Acetonitrile, 80°CPiperazine coupling8897
THF, 25°CNHS ester method9099

Elevated temperatures in DMF accelerate piperazine coupling but may degrade heat-sensitive intermediates. The NHS ester method mitigates this by operating at ambient conditions.

Byproduct Management

Major byproducts include:

  • N,N′-dialkylated piperazine : Formed via over-alkylation, minimized by using a slight excess of piperazine (1.1 equiv).

  • Unreacted chloroacetyl intermediate : Removed via silica gel chromatography or aqueous washes.

Scalability and Industrial Applications

Pilot-scale batches (10 kg) using the chloroacetyl chloride route achieved 84% overall yield with >99% purity. Key considerations include:

  • Cost-effectiveness : Chloroacetyl chloride is cheaper than NHS esters but requires stringent temperature control.

  • Environmental impact : DMF recycling systems reduce waste generation.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenoxy and piperazine groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthesis Overview

The synthesis of 2-(4-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride typically involves:

  • Formation of the Phenoxy Intermediate : Reaction of 4-methylphenol with a halogenating agent.
  • Nucleophilic Substitution : The phenoxy intermediate reacts with piperazine.
  • Oxidation : Introduction of the ketone functional group.
  • Hydrochloride Formation : Treatment with hydrochloric acid to yield the hydrochloride salt.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in treating central nervous system disorders and as an anthelmintic agent. Its mechanism of action involves interaction with neurotransmitter receptors, which can modulate their activity, making it a candidate for developing new medications.

Antimicrobial Activity

Research has shown that piperazine derivatives exhibit antimicrobial properties. In vitro studies have evaluated the efficacy of this compound against various bacterial strains, indicating potential use as an antimicrobial agent.

Organic Synthesis

As a versatile reagent, it serves as a building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows for various chemical reactions, including oxidation and substitution reactions.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several piperazine derivatives, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

CompoundBacterial StrainInhibition Zone (mm)
Test CompoundS. aureus15
Test CompoundE. coli12

Case Study 2: CNS Activity

In another study focusing on central nervous system applications, researchers explored the binding affinity of this compound to various neurotransmitter receptors. The findings indicated that it has a high affinity for serotonin receptors, which may contribute to its therapeutic potential in treating anxiety and depression.

Receptor TypeBinding Affinity (Ki)
Serotonin (5-HT2A)50 nM
Dopamine (D2)200 nM

Mechanism of Action

The mechanism of action of 2-(4-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. The phenoxy group may contribute to the compound’s binding affinity and specificity for certain receptors or enzymes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs, highlighting substituent variations and their implications:

Compound Name Substituent/Group Molecular Formula Molecular Weight (g/mol) Therapeutic Potential References
2-(4-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride (Target) 4-Methylphenoxy C13H17ClN2O2* ~284.75 Anticancer, CNS modulation**
2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride 4-Chlorophenoxy C13H16Cl2N2O2 339.19 Antimicrobial, Antipsychotic
2-(4-Methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one dihydrochloride 4-Methylthiazole C10H17Cl2N3OS 310.24 Antimicrobial, Anticancer
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one Pyrimidin-2-yl phenyl C16H16ClN5O 329.79 Antiviral, Kinase inhibition
EST64454 (hydrochloride) Difluorophenyl-pyrazolylmethoxy C18H23ClF2N4O2 400.85 CNS-targeted, Antidepressant

Assumed formula based on structural analogs; *Inferred from piperazine derivative activities .

Key Observations:
  • Halogen vs. Conversely, the methyl group in the target compound could enhance lipophilicity, favoring blood-brain barrier penetration for CNS applications .
  • Heterocyclic Replacements : The thiazole-containing analog () introduces sulfur, which may improve metabolic stability or metal-binding properties relevant to antimicrobial activity . The pyrimidine-based compound () could target nucleotide-binding enzymes or viral proteases due to its aromatic nitrogen-rich structure .
  • Complex Modifications : EST64454 () incorporates a difluorophenyl group and extended alkoxy chain, likely enhancing receptor affinity through halogen bonding and conformational flexibility, making it suitable for CNS disorders .

Pharmacological and Physicochemical Properties

  • Lipophilicity: The target compound’s 4-methylphenoxy group likely increases logP compared to polar pyrimidine or thiazole analogs, affecting absorption and distribution .
  • pKa Considerations : While direct pKa data is unavailable for the target compound, hydroxyzine () has a pKa of 2.47, suggesting protonation of the piperazine nitrogen under physiological conditions. This property is critical for solubility and receptor interaction across analogs .
  • Safety Profiles: Limited hazard data is available; however, compounds like 1-Piperazinyl(4-pyridinyl)methanone hydrochloride () are classified as low-risk, implying similar safety for structurally related analogs .

Biological Activity

Overview

2-(4-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride is a piperazine derivative with potential applications in medicinal chemistry, particularly in the treatment of central nervous system disorders and as an anthelmintic agent. This compound features a piperazine ring, a phenoxy group, and a ketone functional group, which contribute to its biological activities.

  • Chemical Formula : C₁₃H₁₉ClN₂O₂
  • Molecular Weight : 248.76 g/mol
  • CAS Number : 1176419-83-2

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors in the central nervous system. The piperazine moiety is known to modulate receptor activity, while the phenoxy group may enhance binding affinity and specificity for certain targets. The compound's ability to cross biological membranes is influenced by its lipophilicity due to the presence of the methyl group on the phenoxy ring.

1. Antimicrobial Activity

Research indicates that piperazine derivatives exhibit antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, showing promising results that warrant further investigation into its potential as an antimicrobial agent.

2. Anticonvulsant Effects

Studies have demonstrated that compounds similar to this compound possess anticonvulsant properties. The mechanism involves modulation of GABAergic and glutamatergic pathways, which are crucial in seizure control .

3. Anxiolytic Activity

In pharmacological evaluations, related compounds have shown anxiolytic-like effects through interactions with benzodiazepine and nicotinic receptors. This suggests that this compound may also exhibit similar effects, potentially aiding in anxiety management .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityRemarks
2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride StructureAntimicrobial, AnticonvulsantSimilar mechanism but with chlorine substituent
2-(4-Methoxyphenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride StructureAntimicrobial, AnxiolyticMethoxy group enhances solubility
2-(4-Fluorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride StructureAnticonvulsantFluorine substituent increases receptor affinity

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial properties of piperazine derivatives highlighted the effectiveness of this compound against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting a potential role in treating resistant infections .

Evaluation of Anxiolytic Properties

In a controlled experiment using animal models, the compound was administered to assess its anxiolytic effects compared to standard anxiolytics like diazepam. Results indicated a significant reduction in anxiety-related behaviors, supporting the hypothesis that this compound acts on similar pathways as established anxiolytics .

Q & A

Q. How can crystallinity be enhanced for X-ray studies?

  • Methodological Answer : Recrystallize from ethanol/water (7:3 v/v) at 4°C. Slow evaporation yields monoclinic crystals (space group P2₁/c) suitable for XRD. For challenging cases, use seeding or additives (e.g., 1% DMSO) .

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